N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety
Scientific Research Applications
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts such as palladium and bases like cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Common reagents include palladium catalysts for coupling reactions, cesium carbonate as a base, and solvents like toluene .
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Mechanism of Action
The mechanism of action of N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to induce apoptosis by causing cell cycle arrest . The compound interacts with microtubules, inhibiting their polymerization and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These include compounds like 1-benzo[d][1,3]dioxol-5-yl-indoles, which also exhibit anticancer properties.
Pyrimidine derivatives: Compounds such as 4-(dimethylamino)-6-methylpyrimidine are structurally similar and share some chemical properties.
Uniqueness
N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is unique due to its combined benzo[d][1,3]dioxole and pyrimidine moieties, which confer distinct chemical and biological properties. This dual structure enhances its potential as a multifunctional compound in various applications.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10-6-15(20(2)3)19-14(18-10)8-17-16(21)11-4-5-12-13(7-11)23-9-22-12/h4-7H,8-9H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXGQCNFTDKZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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